5,5'-(Anthracene-9,10-diyl)diisophthalaldehyde
Description
5,5'-(Anthracene-9,10-diyl)diisophthalaldehyde is a polyfunctional aromatic aldehyde featuring a rigid anthracene core linked to two isophthalaldehyde moieties. This compound is widely employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), due to its conjugated π-system and four reactive aldehyde groups . Its anthracene backbone enhances luminescence properties and electron delocalization, making it suitable for optoelectronic applications and gas storage/separation materials . The aldehyde groups facilitate covalent bonding with amines or hydrazides, enabling the construction of porous networks with high surface areas . Commercial suppliers, such as BLD Pharm Ltd. and Thermo Fisher Scientific, offer this compound in varying quantities (e.g., 250 mg to 1 g) with a purity of 97% or higher .
Properties
Molecular Formula |
C30H18O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-[10-(3,5-diformylphenyl)anthracen-9-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C30H18O4/c31-15-19-9-20(16-32)12-23(11-19)29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)24-13-21(17-33)10-22(14-24)18-34/h1-18H |
InChI Key |
ZEHQCPRVQVICME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C=O)C=O)C5=CC(=CC(=C5)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde typically involves the reaction of anthracene-9,10-diyl with isophthalaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5,5’-(Anthracene-9,10-diyl)diisophthalic acid.
Reduction: 5,5’-(Anthracene-9,10-diyl)diisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to potential biological effects. Additionally, the anthracene core can participate in π-π stacking interactions, which may influence its behavior in various applications.
Comparison with Similar Compounds
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde
- Structure : Replaces the anthracene core with an ethynyl (-C≡C-) spacer, resulting in a linear, conjugated backbone .
- Applications : Forms [3+6] trigonal prism cages when reacted with cyclohexane-1,2-diamine, exhibiting high porosity for gas storage. The ethynyl group enhances rigidity but reduces π-π stacking compared to anthracene .
- Limitations : Lower thermal stability due to the absence of an aromatic fused-ring system.
5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
- Structure : Incorporates a bipyridine unit instead of anthracene, introducing nitrogen coordination sites .
- Applications : Suitable for synthesizing metal-coordinated frameworks (e.g., MOFs with transition metals) for catalysis or sensing. The bipyridine group enables redox-active behavior, unlike the purely organic anthracene derivative .
- Limitations : Reduced luminescence efficiency compared to anthracene-based systems.
Naphthalene-1,4-dicarbaldehyde
- Structure : Simpler naphthalene core with two aldehyde groups, lacking the extended conjugation of anthracene .
- Applications : Used in hydrogen-bonded supramolecular frameworks (SOFs) for gas adsorption. However, its lower surface area (e.g., ~500 m²/g vs. >1000 m²/g for anthracene-based MOFs) limits performance in high-capacity storage .
Stability and Handling
- Thermal Stability : Anthracene derivatives exhibit superior stability (>300°C) compared to ethyne-linked compounds (~250°C) due to aromatic fusion .
- Safety : Requires storage away from heat and ignition sources (P210 hazard code); similar precautions apply to most aldehyde-containing compounds .
Commercial Availability and Cost
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
